molecular formula C25H26N2O3 B2923041 N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide CAS No. 865611-91-2

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2923041
M. Wt: 402.494
InChI Key: OSRPOZMJHCAUSD-UHFFFAOYSA-N
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Description

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide, also known as Cbz-N-Me-HEAB, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit specific protein-protein interactions.

Mechanism Of Action

The mechanism of action of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves the inhibition of specific protein-protein interactions. It binds to the hydrophobic pocket on the surface of the target protein, preventing the interaction with its binding partner. This leads to the disruption of downstream signaling pathways and cellular processes that are regulated by the target protein.

Biochemical And Physiological Effects

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also inhibits the Wnt signaling pathway, which is frequently dysregulated in cancer. In addition, N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its specificity for the target protein. It has been shown to have minimal off-target effects, which is important for the interpretation of experimental results. Another advantage is its ability to inhibit protein-protein interactions, which is a challenging target for small molecule inhibitors. However, one limitation of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its relatively low potency compared to other small molecule inhibitors. This may limit its use in certain experimental settings where higher potency is required.

Future Directions

There are several future directions for the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in scientific research. One direction is the development of more potent analogs of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB that can be used in experimental settings where higher potency is required. Another direction is the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in combination with other small molecule inhibitors or chemotherapeutic agents to enhance its efficacy. Finally, the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in animal models of cancer will be important to determine its efficacy and safety in vivo.

Synthesis Methods

The synthesis of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves several steps, including the protection of the carbazole nitrogen, the formation of the benzamide, and the deprotection of the carbazole nitrogen. The final product is obtained by coupling the protected carbazole with the protected benzamide using a coupling reagent. The synthesis method has been well-established and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been used in a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, two proteins that are involved in the regulation of cell growth and division. Inhibition of this interaction leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has also been shown to inhibit the interaction between β-catenin and TCF/LEF, two proteins that are involved in the Wnt signaling pathway, which is frequently dysregulated in cancer.

properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-30-16-15-26(25(29)19-9-3-2-4-10-19)17-20(28)18-27-23-13-7-5-11-21(23)22-12-6-8-14-24(22)27/h2-14,20,28H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRPOZMJHCAUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide

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